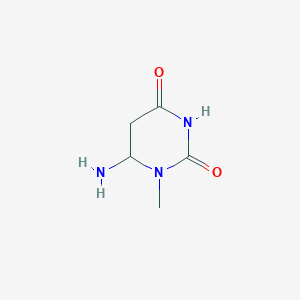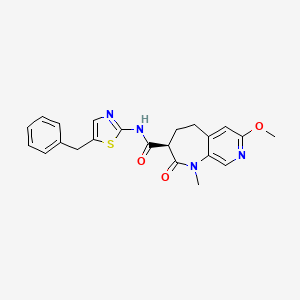
Ripk1-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-22 is a small-molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
Preparation Methods
The synthesis of Ripk1-IN-22 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Ripk1-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Scientific Research Applications
Ripk1-IN-22 has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the function of RIPK1 in various biochemical pathways.
Biology: It helps in understanding the role of RIPK1 in cell death and inflammation, providing insights into the molecular mechanisms underlying these processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting RIPK1.
Mechanism of Action
Ripk1-IN-22 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include various proteins involved in the tumor necrosis factor receptor 1 (TNFR1) signaling pathway, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mixed lineage kinase domain-like protein (MLKL) .
Comparison with Similar Compounds
Ripk1-IN-22 is unique compared to other RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor that has been widely studied for its role in preventing necroptosis.
This compound stands out due to its ability to selectively inhibit RIPK1 without affecting other kinases, making it a valuable tool for studying RIPK1-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(3R)-N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-26-18-13-23-19(29-2)11-15(18)8-9-17(21(26)28)20(27)25-22-24-12-16(30-22)10-14-6-4-3-5-7-14/h3-7,11-13,17H,8-10H2,1-2H3,(H,24,25,27)/t17-/m1/s1 |
InChI Key |
CWVBFSQTTNHODF-QGZVFWFLSA-N |
Isomeric SMILES |
CN1C2=CN=C(C=C2CC[C@@H](C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC |
Canonical SMILES |
CN1C2=CN=C(C=C2CCC(C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


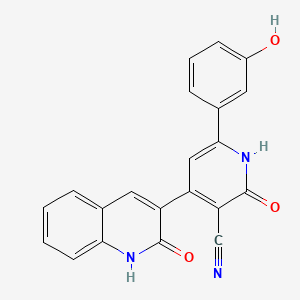

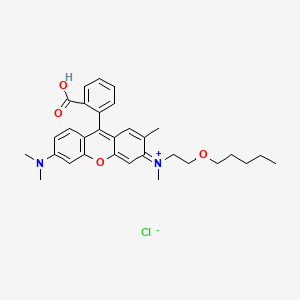
![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
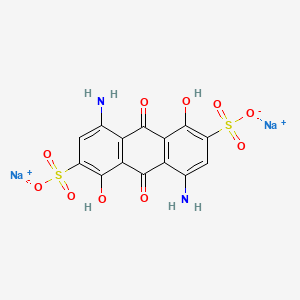
![(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one](/img/structure/B12364548.png)
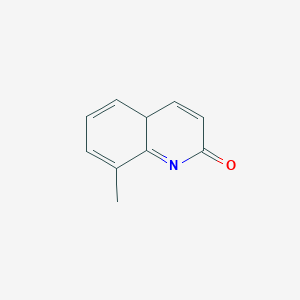
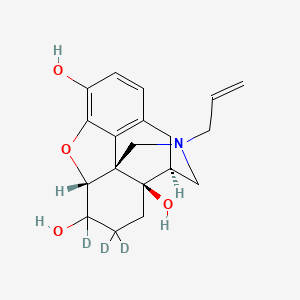

![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)

